molecular formula C9H13NO3S B3241378 2-((4-Aminobenzyl)sulfonyl)ethanol CAS No. 145872-59-9

2-((4-Aminobenzyl)sulfonyl)ethanol

Cat. No.: B3241378
CAS No.: 145872-59-9
M. Wt: 215.27 g/mol
InChI Key: HWMLEMOAAGCZRL-UHFFFAOYSA-N
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Description

2-((4-Aminobenzyl)sulfonyl)ethanol (CAS 145872-59-9) is a chemical compound with the molecular formula C9H13NO3S and a molecular weight of 215.27 g/mol . This compound features a unique structure that combines an aminobenzyl group with a sulfonylethanol moiety, making it a valuable building block in organic synthesis and chemical biology research. Its primary research applications include its use as an intermediate in the synthesis of more complex molecules, particularly in the field of peptide chemistry. The compound's structure, containing both amino and sulfonyl functional groups, makes it a candidate for developing novel linkers or for introducing specific modifications into peptide sequences . The challenges of working with highly hydrophobic peptides are well-documented in synthetic chemistry . The presence of both polar (sulfonyl, hydroxyl) and aromatic (benzyl) groups in its structure offers interesting solubility properties, which can be exploited in the design of peptide conjugates and other bioactive molecules for research purposes. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with care, noting its potential hazards. Safety information includes the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-aminophenyl)methylsulfonyl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S/c10-9-3-1-8(2-4-9)7-14(12,13)6-5-11/h1-4,11H,5-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWMLEMOAAGCZRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CS(=O)(=O)CCO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 4 Aminobenzyl Sulfonyl Ethanol and Its Precursors

Synthetic Pathways and Reaction Mechanisms

A plausible and efficient synthetic route to 2-((4-aminobenzyl)sulfonyl)ethanol commences with a readily available starting material, 4-nitrobenzyl halide, and proceeds through a nitro-substituted intermediate, which is subsequently reduced to the final amino product. This pathway ensures controlled introduction of the required functional groups.

A proposed synthetic pathway is as follows:

Sulfonylation: Reaction of 4-nitrobenzyl bromide with sodium sulfite to form sodium 4-nitrobenzylsulfonate.

Alkylation: Alkylation of sodium 4-nitrobenzylsulfonate with a suitable 2-hydroxyethylating agent to yield 2-((4-nitrobenzyl)sulfonyl)ethanol.

Reduction: Reduction of the nitro group of 2-((4-nitrobenzyl)sulfonyl)ethanol to the corresponding amino group to afford the final product.

Sulfonylation Reactions for Aryl-Sulfonyl Linkage Formation

The formation of the benzyl-sulfonyl bond is a critical step in the synthesis. A common method to achieve this is through the reaction of a benzyl (B1604629) halide with a sulfite salt. In the context of synthesizing the precursor for this compound, 4-nitrobenzyl bromide is a suitable starting material.

The reaction of 4-nitrobenzyl bromide with sodium sulfite in a mixture of methanol and water at reflux temperature yields sodium 4-nitrobenzylsulfonate in high yield (approximately 90%) prepchem.com. This reaction proceeds via a nucleophilic substitution mechanism, where the sulfite anion displaces the bromide ion from the benzylic carbon.

Reaction Scheme: O₂N-C₆H₄-CH₂Br + Na₂SO₃ → O₂N-C₆H₄-CH₂SO₃Na + NaBr

The progress of this reaction can be conveniently monitored by thin-layer chromatography (TLC) to ensure the complete consumption of the starting bromide prepchem.com.

Introduction of the Amino Group: Reduction and Amination Strategies

The final step in the proposed synthetic sequence is the reduction of the nitro group of the intermediate, 2-((4-nitrobenzyl)sulfonyl)ethanol, to the desired primary amine. The selective reduction of a nitro group in the presence of other functional groups, such as a sulfone, is a well-established transformation in organic synthesis.

Several methods are available for the reduction of aromatic nitro compounds, offering a range of selectivities and reaction conditions.

Catalytic Hydrogenation: This is a widely used and often clean method for nitro group reduction. Catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel are effective. The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent like ethanol (B145695) or ethyl acetate. A key advantage is that the byproducts are typically just water. For substrates containing sulfur, which can sometimes poison catalysts, sulfided platinum catalysts have been shown to be effective for the chemoselective reduction of nitro groups in the presence of heteroaryl halides, suggesting their potential utility for sulfur-containing compounds nih.gov.

Metal-Acid Systems: A combination of a metal, such as zinc, iron, or tin, with an acid like hydrochloric acid or acetic acid is a classic and cost-effective method for nitro group reduction. For instance, a system of zinc powder and acetic acid in methanol has been demonstrated as a mild and green approach for the reductive N-alkylation of nitroarenes, which initially involves the reduction of the nitro group to an amine nih.gov.

Transfer Hydrogenation: This method uses a hydrogen donor molecule, such as hydrazine hydrate or formic acid, in the presence of a catalyst. For example, hydrazine hydrate with a Raney nickel catalyst is used for the reduction of 4-nitrobenzyl alcohol to 4-aminobenzyl alcohol google.com.

The choice of reduction method will depend on factors such as the scale of the reaction, the desired purity of the product, and the compatibility with the sulfonyl ethanol moiety.

Reaction Scheme: O₂N-C₆H₄-CH₂SO₂CH₂CH₂OH + [H] → H₂N-C₆H₄-CH₂SO₂CH₂CH₂OH

Incorporation of the Ethanol Moiety: Ethoxylation and Alkylation Routes

Once the sulfonate salt, sodium 4-nitrobenzylsulfonate, is formed, the ethanol group can be introduced through an alkylation reaction. This involves reacting the sulfonate with a suitable electrophile containing a 2-hydroxyethyl group.

A potential route is the reaction of sodium 4-nitrobenzylsulfonate with 2-chloroethanol. In this Sₙ2 reaction, the sulfonate anion acts as a nucleophile, displacing the chloride from 2-chloroethanol to form the desired carbon-sulfur bond of the sulfone. This type of alkylation of sulfinates is a known method for the formation of sulfones.

Reaction Scheme: O₂N-C₆H₄-CH₂SO₂Na + ClCH₂CH₂OH → O₂N-C₆H₄-CH₂SO₂CH₂CH₂OH + NaCl

Alternatively, direct sulfonylation of an alcohol can be considered. However, this would likely start from a different precursor, such as 4-nitrobenzylsulfonyl chloride. The reaction of 4-nitrobenzylsulfonyl chloride with an excess of a diol like ethylene glycol in the presence of a base could potentially yield the desired product, though regioselectivity might be a challenge.

Multistep Synthetic Sequences: Optimization and Efficiency Considerations

The efficiency of a multistep synthesis can be significantly improved by optimizing reaction conditions and minimizing the number of purification steps. For the synthesis of this compound, several optimization strategies can be considered.

One-Pot Procedures: It may be possible to combine the sulfonylation and alkylation steps into a one-pot reaction. After the formation of sodium 4-nitrobenzylsulfonate from 4-nitrobenzyl bromide and sodium sulfite, the 2-hydroxyethylating agent could be added directly to the reaction mixture without isolating the intermediate sulfonate salt. This would reduce handling losses and save time and resources. One-pot syntheses of aryl sulfones from alcohols have been reported, indicating the feasibility of such approaches organic-chemistry.org.

Solvent Selection and Reaction Conditions: The choice of solvents and reaction temperatures can have a significant impact on reaction rates and yields. For each step, a screening of solvents and temperatures could be performed to identify the optimal conditions. For instance, the initial sulfonylation is carried out in a methanol/water mixture, which is effective for dissolving both the organic substrate and the inorganic sulfite salt prepchem.com.

Purification Techniques: The purification of intermediates and the final product should be as efficient as possible. Crystallization is often a preferred method for obtaining high-purity solid compounds. The precipitation of sodium 4-nitrobenzylsulfonate from the reaction mixture upon cooling is an example of an efficient initial purification prepchem.com.

Step Reaction Key Parameters for Optimization
1SulfonylationSolvent composition (e.g., methanol/water ratio), temperature, reaction time.
2AlkylationChoice of alkylating agent, base (if necessary), temperature, catalyst (if any).
3ReductionChoice of reducing agent and catalyst, hydrogen pressure (for hydrogenation), temperature.

Green Chemistry Approaches in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound can lead to more environmentally benign and sustainable processes.

Use of Greener Solvents: The initial sulfonylation step uses methanol and water, with water being an ideal green solvent prepchem.com. For other steps, exploring the use of water or other environmentally friendly solvents would be beneficial. For example, some reductions of nitroarenes can be performed in aqueous media.

Atom Economy: The proposed synthetic route generally exhibits good atom economy, particularly the addition and substitution reactions. The main byproduct in the sulfonylation and alkylation steps is a simple salt (NaBr or NaCl).

Use of Safer Reagents: The reduction of the nitro group offers several opportunities for applying green chemistry principles. Catalytic hydrogenation uses hydrogen gas, and the only byproduct is water, which is highly desirable google.com. Metal-acid systems like Zn/acetic acid are also considered greener alternatives to more hazardous reducing agents nih.gov. The use of elemental sulfur in aqueous methanol has also been reported as an eco-friendly method for the reduction of nitroarenes researchgate.net.

Energy Efficiency: Optimizing reaction conditions to proceed at lower temperatures and for shorter durations can reduce energy consumption. Exploring catalytic methods for each step can contribute to milder reaction conditions.

Green Chemistry Principle Application in the Synthesis
Prevention Optimizing reactions to minimize byproducts.
Atom Economy Utilizing reactions with high atom economy like substitutions.
Less Hazardous Chemical Syntheses Employing safer reducing agents like catalytic hydrogenation or Zn/HOAc.
Safer Solvents and Auxiliaries Using water as a solvent where possible.
Design for Energy Efficiency Optimizing reaction conditions to lower temperatures and reduce reaction times.
Use of Renewable Feedstocks While not directly applicable to the core synthesis, sourcing starting materials from renewable sources is a broader consideration.
Reduce Derivatives A well-designed synthetic route avoids unnecessary protection and deprotection steps.
Catalysis Utilizing catalytic methods for hydrogenation and potentially other steps to improve efficiency and reduce waste.

Precursor Chemistry and Starting Materials

The primary starting material for the proposed synthesis of this compound is a 4-nitrobenzyl halide.

4-Nitrobenzyl Chloride and Bromide: These compounds are key intermediates in organic synthesis and are commercially available nbinno.com. 4-Nitrobenzyl chloride can be synthesized from 4-nitrotoluene via radical chlorination.

4-Nitrobenzyl Alcohol: This compound can serve as a precursor to 4-nitrobenzyl halides. It can be prepared by the hydrolysis of 4-nitrobenzyl acetate orgsyn.org. 4-Nitrobenzyl alcohol is a solid with a melting point of 92-94 °C sigmaaldrich.com.

Sodium Sulfite: This is an inorganic salt that is widely available and used as the source of the sulfonyl group in the initial step of the synthesis prepchem.com.

2-Chloroethanol: This is a common and commercially available reagent that can be used for the introduction of the ethanol moiety.

The availability and relatively low cost of these starting materials make the proposed synthetic route economically viable.

Compound Name CAS Number Molecular Formula Role in Synthesis
4-Nitrobenzyl bromide100-11-8C₇H₆BrNO₂Starting material
4-Nitrobenzyl chloride100-14-1C₇H₆ClNO₂Alternative starting material
Sodium sulfite7757-83-7Na₂SO₃Sulfonylating agent
2-Chloroethanol107-07-3C₂H₅ClOAlkylating agent
4-Nitrobenzyl alcohol619-73-8C₇H₇NO₃Precursor to starting material
Sodium 4-nitrobenzylsulfonateNot readily availableC₇H₆NNaO₅SIntermediate
2-((4-Nitrobenzyl)sulfonyl)ethanolNot readily availableC₉H₁₁NO₅SIntermediate
This compound145872-59-9C₉H₁₃NO₃SFinal product

Synthesis of Key Benzyl Halide and Sulfonyl Chloride Intermediates

The formation of the benzylsulfonyl structure often proceeds through a precursor such as a benzyl halide or, more commonly, a sulfonyl chloride. A prevalent route to the required sulfonyl chloride intermediate, p-acetamidobenzenesulfonyl chloride, starts with acetanilide. This starting material protects the amino group during the aggressive chlorosulfonation step.

The process involves reacting acetanilide with chlorosulfonic acid, often in the presence of thionyl chloride. google.com This electrophilic aromatic substitution reaction introduces the chlorosulfonyl group (-SO₂Cl) onto the benzene (B151609) ring, primarily at the para position due to the directing effect of the acetamido group. The reaction temperature is carefully controlled, initially kept low (below 35°C) during the addition of acetanilide and then raised to around 60-65°C to drive the reaction to completion. google.com This method can achieve high yields, reportedly around 90%. google.com

Alternatively, sulfonyl chlorides can be synthesized through the oxidative chlorination of thiols. magtech.com.cn For benzyl derivatives specifically, the synthesis might start from a corresponding benzyl alcohol, which is first converted to a benzyl halide. While 4-aminobenzyl alcohol can be produced via the reduction of 4-nitrobenzyl alcohol, its direct conversion to a halide can be complex due to the reactive amino group. guidechem.comgoogle.com Therefore, pathways involving the initial functionalization of a protected aniline (B41778) are generally preferred.

Preparation of Substituted Anilines for Aminoaryl Formation

The amino group in the final compound originates from a substituted aniline precursor. A common and efficient industrial method for preparing anilines is the reduction of the corresponding nitroaromatic compounds. chemistrysteps.com In the context of this compound synthesis, a key precursor would be a 4-nitrobenzyl derivative.

The reduction of the nitro group can be accomplished using various catalytic systems. wikipedia.org Catalytic hydrogenation is a widely used method, employing catalysts such as palladium-on-carbon, platinum(IV) oxide, or Raney nickel under a hydrogen atmosphere. google.comchemistrysteps.comwikipedia.org Chemical reduction methods are also effective and include the use of metals like iron, zinc, or tin in acidic conditions (e.g., HCl). chemistrysteps.commdpi.com Another approach involves transfer hydrogenation, using hydrogen donors like hydrazine hydrate in the presence of a catalyst such as Raney nickel or rhodium on carbon. google.comwikipedia.orgmdpi.com This method can be advantageous as it may not require high-pressure hydrogenation equipment. For instance, the reduction of 4-nitrobenzyl alcohol using Raney nickel and hydrazine hydrate in an alcohol solvent has been shown to produce 4-aminobenzyl alcohol in high yields (91-93%). google.com

The choice of reducing agent and conditions depends on the presence of other functional groups in the molecule to ensure chemoselectivity.

Role of Ethylene Oxide and Chloroethanol Derivatives in Ethanol Moiety Introduction

The introduction of the 2-hydroxyethylsulfonyl moiety, -SO₂CH₂CH₂OH, is a critical step. This is typically achieved by reacting a sulfonyl-containing intermediate with a C2 synthon like ethylene oxide or a 2-chloroethanol derivative.

One documented pathway involves the reduction of the sulfonyl chloride (e.g., p-acetamidobenzenesulfonyl chloride) to a sulfinate salt (e.g., sodium p-acetamidobenzenesulfinate). google.com This sulfinate then acts as a nucleophile, reacting with a suitable electrophile to form the carbon-sulfur bond. Ethoxylation of the sulfinate, followed by esterification, is a key step mentioned in the synthesis of a related compound, suggesting a reaction with an ethylene oxide precursor. google.com

Reactions of sulfonyl chlorides with ethylene oxide can be used to introduce the 2-chloroethylsulfonyl group, which can then be hydrolyzed to the desired 2-hydroxyethylsulfonyl group. acs.org Alternatively, direct reaction with 2-chloroethanol (HOCH₂CH₂Cl) or its derivatives can be employed. rit.educdnsciencepub.com For instance, 2-hydroxyethanesulfonyl chloride has been prepared by the reaction of 2-mercaptoethanol with chlorine in an aqueous solution. cdnsciencepub.com This intermediate could then potentially react with a suitable aromatic precursor. The reaction of sulfones with nucleophiles like hydroxide (B78521) can proceed via intramolecular cyclization to a transient β-sultone, which is then opened by the nucleophile, a mechanism that may be relevant in the formation of the final ethanol moiety. cdnsciencepub.comiupac.org

Catalysis and Reaction Condition Optimization

Achieving high yields and purity in the synthesis of this compound requires careful optimization of catalysts and reaction conditions such as solvent, temperature, and pressure.

Catalyst Selection for Sulfonylation and Reduction Steps

Sulfonylation: The direct sulfonation of aromatic rings is an electrophilic aromatic substitution reaction. It is typically carried out with strong sulfonating agents like fuming sulfuric acid (oleum) or chlorosulfonic acid. mdpi.commasterorganicchemistry.com These reactions are often self-catalyzed by the strong acidic medium and may not require an additional catalyst. However, the choice of sulfonating agent and conditions is critical to control the degree and position of sulfonation. mdpi.com

Reduction: The catalytic reduction of a nitro group to an amine is a key step where catalyst selection is paramount.

Noble Metal Catalysts: Palladium (Pd), platinum (Pt), and rhodium (Rh) are highly effective for the hydrogenation of nitroaromatics, offering high conversion rates and selectivity. mdpi.commdpi.com They are typically supported on materials like activated carbon.

Non-Noble Metal Catalysts: For cost-effectiveness, non-noble metal catalysts are widely used. Raney nickel is a common choice for both hydrogenation and transfer hydrogenation reactions. google.com Copper-based catalysts have also shown superior performance in the reduction of nitrobenzene, achieving 100% conversion in short reaction times using sodium borohydride as the reducing agent. mdpi.com Iron powder in acidic media is a traditional, inexpensive, and reliable method for this reduction. rsc.org

The choice of catalyst can influence selectivity, especially when other reducible functional groups are present in the molecule.

Reaction StepCatalyst/ReagentTypical ConditionsKey Advantages
SulfonylationChlorosulfonic Acid / Thionyl ChlorideLow to moderate temperature (0-65°C)High yield for chlorosulfonation
Reduction (Nitro to Amine)Raney Nickel / Hydrazine HydrateModerate temperature (50-85°C)Avoids high-pressure H₂, high yield
Reduction (Nitro to Amine)Pd/C / H₂Hydrogen pressureHigh efficiency and clean reaction
Reduction (Nitro to Amine)Fe / HClRefluxLow cost, widely used industrially
Reduction (Nitro to Amine)Cu@C / NaBH₄Room temperatureHigh efficiency, rapid reaction

Solvent Effects and Reaction Medium Influence

The choice of solvent significantly impacts reaction rates, yields, and selectivity by influencing reagent solubility and stabilizing transition states. wikipedia.org

For Sulfonylation: The solvolysis of sulfonyl chlorides, a related reaction, is often studied in various solvents to understand the reaction mechanism, which is typically a concerted Sₙ2 process. nih.govnih.gov The reaction rate can be influenced by solvent polarity and nucleophilicity. nih.gov In some modern synthetic approaches, deep eutectic solvents (DESs) have been explored as environmentally friendly media that can enhance the solubility and reactivity of reagents in sulfone synthesis. researchgate.net For sulfonyl transfer reactions, chlorinated solvents such as dichloromethane (B109758) (CH₂Cl₂) and chloroform (CHCl₃) have been shown to be optimal, providing excellent yields. researchgate.net

For Reduction: The reduction of nitro compounds is often carried out in polar protic solvents like ethanol, methanol, or isopropanol, which are suitable for dissolving the reactants and the hydrogen donor (if used). google.commdpi.com Aqueous solutions are also common, particularly when using metal/acid systems. The choice of solvent can affect the activity of the catalyst and the course of the reaction.

Temperature and Pressure Control in High-Yield Syntheses

Precise control of temperature and pressure is crucial for maximizing yield, minimizing side reactions, and ensuring safety. berghof-instruments.com

Purification Techniques for Synthetic Intermediates and Final Product

Purification of the intermediates and the final product, this compound, is critical to obtain a compound of high purity. The polar nature of the sulfonyl and hydroxyl groups, and the aromatic amine functionality, dictates the choice of purification methods. The most common techniques employed are recrystallization and column chromatography.

Recrystallization:

Recrystallization is a primary method for purifying solid organic compounds. The selection of an appropriate solvent is crucial and is based on the principle that the compound should be highly soluble at an elevated temperature and poorly soluble at a lower temperature. For the intermediates and the final product, which are polar aromatic compounds, a variety of solvent systems can be considered.

Single-Solvent Recrystallization: A single solvent is used to dissolve the compound at its boiling point, and upon slow cooling, the purified compound crystallizes out.

Mixed-Solvent Recrystallization: A pair of miscible solvents is used, one in which the compound is soluble (solvent A) and another in which it is insoluble (solvent B). The compound is dissolved in a minimum amount of hot solvent A, and then hot solvent B is added dropwise until the solution becomes slightly turbid. Upon cooling, crystals of the purified compound form.

Interactive Data Table: Common Recrystallization Solvents for Aromatic Sulfonyl and Amino Compounds

Solvent SystemCompound Polarity SuitabilityNotes
Ethanol/WaterPolarA common and effective system for many polar compounds. libretexts.org
Isopropanol/WaterPolarSimilar to ethanol/water, can offer different solubility profiles.
Methanol/DichloromethaneMedium to High PolarityGood for compounds that are highly soluble in methanol but less so in dichloromethane.
Ethyl Acetate/HexaneMedium PolarityA versatile system for a wide range of organic compounds. orgsyn.org
Toluene/HexaneLow to Medium PolarityUseful for less polar compounds.
Acetonitrile (B52724)PolarCan be effective for compounds with aromatic rings.

Column Chromatography:

Flash column chromatography is a highly effective technique for the purification of organic compounds, particularly when dealing with complex mixtures or when recrystallization is ineffective. The separation is based on the differential adsorption of the components of a mixture onto a stationary phase (typically silica gel or alumina) as a mobile phase (eluent) is passed through the column. savemyexams.combiotage.com

For polar compounds such as this compound and its precursors, a polar stationary phase like silica gel is commonly used. The choice of the eluent system is critical for achieving good separation. A gradient elution, starting with a less polar solvent system and gradually increasing its polarity, is often employed to effectively separate compounds with different polarities. wikipedia.org

Interactive Data Table: Typical Eluent Systems for Flash Chromatography of Polar Aromatic Compounds

Eluent SystemPolarityTypical Applications
Hexane/Ethyl AcetateLow to MediumA standard system for a broad range of compounds.
Dichloromethane/MethanolMedium to HighEffective for more polar compounds. libretexts.org
Chloroform/MethanolMedium to HighAn alternative to dichloromethane/methanol systems.
Ethyl Acetate/MethanolHighUsed for very polar compounds.

Analog and Derivative Synthesis

The scaffold of this compound offers multiple points for chemical modification to generate a library of analogs and derivatives. These modifications can be systematically explored to investigate structure-activity relationships in various contexts.

Modification of the Aminoaryl Moiety: Substitution Pattern Variations

The aromatic amino group is a key site for derivatization. Standard methodologies for the alkylation and acylation of aromatic amines can be readily applied to this compound.

N-Alkylation:

The secondary amine can be prepared by reacting the primary amine with an alkyl halide. To avoid over-alkylation, the reaction can be performed under controlled conditions, or the primary amine can be first converted to a sulfonamide, which can then be alkylated and subsequently deprotected. A variety of alkylating agents, including alkyl halides and sulfates, can be used. wikipedia.orgresearchgate.net

N-Acylation:

The amino group can be readily acylated using acid chlorides or acid anhydrides in the presence of a base to yield the corresponding amides. This reaction is typically high-yielding and can be performed under mild conditions. jove.comresearchgate.net

Alterations of the Sulfonyl Linkage and Alkyl Chain Length

Modifications to the sulfonyl linkage and the length of the alkyl chain connecting the sulfonyl group to the hydroxyl group can provide insights into the spatial requirements of potential biological targets.

Homologation of the Alkyl Chain:

Analogs with longer or shorter alkyl chains can be synthesized by using starting materials with the desired chain length. For example, using 3-mercaptopropanol or 4-mercaptobutanol in a synthetic route similar to Route B described earlier would yield analogs with three or four carbon atoms in the alkyl chain, respectively.

Functionalization of the Hydroxyl Group: Ether and Ester Derivatives

The primary hydroxyl group is another versatile handle for derivatization, allowing for the synthesis of ether and ester analogs.

Ether Synthesis:

The Williamson ether synthesis is a classic and reliable method for preparing ethers. This involves deprotonating the alcohol with a strong base, such as sodium hydride, to form the alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. libretexts.orgwikipedia.orgmasterorganicchemistry.comorganic-synthesis.combyjus.com

Ester Synthesis:

Esters can be readily prepared by reacting the alcohol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine. This is a high-yielding and straightforward transformation. libretexts.orgsavemyexams.comchemguide.co.ukchemguide.co.ukmasterorganicchemistry.com

Interactive Data Table: Synthetic Methodologies for Hydroxyl Group Functionalization

Derivative TypeReagentsGeneral Conditions
EthersAlkyl halide, Strong base (e.g., NaH)Anhydrous aprotic solvent (e.g., THF, DMF)
EstersAcyl chloride or Acid anhydride, Base (e.g., pyridine, triethylamine)Aprotic solvent (e.g., DCM, THF)
Sulfonate EstersSulfonyl chloride (e.g., MsCl, TsCl), Base (e.g., pyridine)Aprotic solvent (e.g., DCM)

Cyclization and Heterocyclic Annulation Strategies Involving this compound Scaffold

The structure of this compound contains a phenylethylamine-like motif, making it a suitable precursor for the synthesis of various heterocyclic ring systems through intramolecular cyclization reactions.

Pictet-Spengler Reaction:

The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydroisoquinolines. It involves the condensation of a β-arylethylamine with an aldehyde or ketone to form an iminium ion, which then undergoes an intramolecular electrophilic aromatic substitution to close the ring. ebrary.netwikipedia.orgmdpi.com For the this compound scaffold, the amino group would first need to be transformed into a β-arylethylamine-like structure, for example, by N-alkylation with a suitable electrophile containing a masked aldehyde or ketone.

Bischler-Napieralski Reaction:

The Bischler-Napieralski reaction is another important method for the synthesis of 3,4-dihydroisoquinolines. This reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). wikipedia.orgmasterorganicchemistry.comjk-sci.comorganic-chemistry.orgwikipedia.orgnrochemistry.com To utilize this reaction, the amino group of this compound would first be acylated, and the resulting amide would then be subjected to the cyclization conditions.

Exploration of Chemical Reactivity and Transformations

Reactions of the Amino Group

The primary aromatic amino group is a versatile functional handle, capable of undergoing a variety of transformations that are fundamental in organic chemistry.

Acylation, Alkylation, and Arylation Reactions

Acylation: The nitrogen atom in the amino group of 2-((4-Aminobenzyl)sulfonyl)ethanol is nucleophilic and readily reacts with acylating agents such as acyl chlorides or acid anhydrides to form stable amide derivatives. wikipedia.orgorganic-chemistry.org For instance, reaction with acetyl chloride, typically in the presence of a base like sodium hydroxide (B78521) or potassium carbonate, would yield N-(4-((2-hydroxyethyl)sulfonyl)methyl)phenyl)acetamide. organic-chemistry.orgacs.orgyoutube.com This reaction is a common strategy for protecting the amino group during other synthetic transformations. wikipedia.org

Alkylation: Direct alkylation of the amino group with alkyl halides is also feasible. organic-chemistry.orgacs.org The reaction proceeds via nucleophilic substitution, where the amine acts as the nucleophile. organic-chemistry.org However, this reaction is often difficult to control and can lead to a mixture of mono- and di-alkylated products, as well as the potential for the formation of a quaternary ammonium (B1175870) salt upon over-alkylation. organic-chemistry.orgacs.org More controlled alkylation can sometimes be achieved using reductive amination or specialized catalytic systems. rsc.org Recent methods have explored solvent-switchable conditions to control whether alkylation occurs at the nitrogen (N-alkylation) or the aromatic ring (C-alkylation). nih.gov

Arylation: The formation of a diarylamine can be accomplished through cross-coupling reactions, most notably the Buchwald-Hartwig amination. byjus.comyoutube.comorganic-chemistry.org This palladium-catalyzed reaction couples the primary amine with an aryl halide or triflate in the presence of a suitable phosphine (B1218219) ligand and a base. youtube.comwikipedia.orgcuhk.edu.hk This powerful method allows for the construction of carbon-nitrogen bonds with a wide range of aromatic partners, significantly expanding the synthetic utility beyond classical methods. youtube.com

Table 1: Representative Reactions of the Aromatic Amino Group

Reaction Type Reagent Example Product Type Typical Conditions
Acylation Acetyl Chloride Amide Base (e.g., K₂CO₃, NaOH), Solvent (e.g., DMF) organic-chemistry.orgacs.org
Alkylation Alkyl Halide (e.g., CH₃I) Secondary/Tertiary Amine - organic-chemistry.org
Arylation Aryl Bromide Diaryl Amine Pd catalyst, Phosphine ligand, Base (e.g., NaOtBu) byjus.comyoutube.com

Diazotization and Coupling Reactions for Dye Synthesis (General Chemical Transformations)

A hallmark reaction of primary aromatic amines is diazotization, which involves treating the amine with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). unb.cadoubtnut.cominfinitylearn.com This process converts the amino group into a highly reactive diazonium salt (Ar-N₂⁺Cl⁻). infinitylearn.com The resulting diazonium ion is an excellent electrophile. unb.cavaia.com

These diazonium salts are valuable intermediates in synthesis. They can be subsequently reacted with electron-rich aromatic compounds, such as phenols or other anilines, in what is known as an azo coupling reaction. unb.cavaia.comaskfilo.com This electrophilic aromatic substitution reaction forms an azo compound (Ar-N=N-Ar'), which contains the characteristic -N=N- azo group. acs.org Azo compounds are known for their extended conjugated systems, which cause them to be brightly colored, forming the basis for a vast class of synthetic dyes and pigments. unb.carsc.org The specific color of the resulting dye is dependent on the electronic nature of the substituents on both aromatic rings. acs.org

Condensation Reactions with Carbonyl Compounds

The primary amino group can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. acs.orgnih.govrsc.org The reaction involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon, followed by the elimination of a water molecule. rsc.orgrsc.org For example, reacting this compound with benzaldehyde (B42025) would yield a Schiff base with a C=N double bond. acs.orgnih.gov This reaction is typically reversible and can be catalyzed by either acid or base.

Reactions of the Sulfonyl Group

The sulfonyl group (–SO₂–) is generally considered to be a stable and electron-withdrawing functional group. Its reactivity often involves transformations at adjacent positions or cleavage of the carbon-sulfur bond under specific conditions.

Sulfone Reactivity in Synthetic Pathways

The sulfonyl group strongly acidifies the α-protons (the hydrogens on the benzylic carbon in this case). This allows for the deprotonation of the benzylic carbon by a strong base to form a stabilized carbanion. This nucleophilic carbanion can then participate in various carbon-carbon bond-forming reactions, such as alkylation with alkyl halides. nih.govcdnsciencepub.comacs.org

Furthermore, sulfones are key intermediates in olefination reactions, such as the Julia olefination, where a sulfone is converted into an alkene. acs.org The reactivity of sulfones can also be harnessed in cross-coupling reactions where the entire sulfonyl group acts as a leaving group, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. psu.edursc.org

Oxidation and Reduction Potentials of the Sulfonyl Moiety

Oxidation: The sulfonyl group is in a high oxidation state of sulfur (+6) and is therefore generally resistant to further oxidation under standard conditions. rsc.orgresearchgate.net Oxidation reactions on the molecule would preferentially occur at other sites, such as the primary alcohol (to an aldehyde or carboxylic acid) or the amino group.

Reduction: The reduction of a sulfone to a sulfide (B99878) is a challenging transformation that typically requires strong reducing agents. rsc.org Reagents such as lithium aluminum hydride (LAH) have been used, often requiring harsh conditions. More modern methods have employed reagents like diisobutylaluminum hydride (DIBAL-H) or a combination of LiAlH₄ with titanium tetrachloride (TiCl₄), which can effect the reduction under milder conditions and in shorter reaction times. rsc.org Electrochemical methods have also been developed for the reduction of certain sulfones, particularly fluoroalkyl sulfones, to generate radicals for subsequent reactions.

Table 2: Representative Reactions of the Sulfonyl Group

Reaction Type Reagent/Condition Product Type Reference
α-Alkylation Strong Base, then Alkyl Halide α-Alkylated Sulfone nih.govacs.org
Reduction to Sulfide LiAlH₄/TiCl₄ Sulfide
Reduction to Sulfide Diisobutylaluminum hydride (DIBAL-H) Sulfide rsc.org

Reactions of the Ethanol (B145695) Hydroxyl Group

The primary alcohol functionality in this compound is a versatile handle for a variety of chemical transformations. These reactions allow for the introduction of new functional groups and the extension of the carbon skeleton, paving the way for the synthesis of a diverse range of derivatives.

Esterification and Etherification Reactions

Esterification:

The hydroxyl group of this compound can readily undergo esterification with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding esters. The reaction with a carboxylic acid is typically catalyzed by a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, and is a reversible process known as Fischer esterification. chemguide.co.uk To drive the equilibrium towards the product, water is usually removed as it is formed. The use of more reactive acylating agents like acid chlorides or anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine, can lead to a more efficient and irreversible esterification.

It is important to note that the presence of the basic amino group on the aromatic ring can interfere with acid-catalyzed esterification by protonation. Therefore, it may be necessary to protect the amino group, for example, by converting it to an amide, prior to carrying out the esterification of the hydroxyl group. A prominent example of an ester derivative is 2-((4-Aminophenyl)sulfonyl)ethyl hydrogen sulfate (B86663), a significant intermediate in the synthesis of reactive dyes. google.comsielc.com

Table 1: Representative Esterification Reactions

Acylating Agent Reagent/Catalyst Product
Carboxylic Acid (R-COOH) Conc. H₂SO₄, heat 2-((4-Aminobenzyl)sulfonyl)ethyl ester
Acid Chloride (R-COCl) Pyridine or Et₃N 2-((4-Aminobenzyl)sulfonyl)ethyl ester
Acid Anhydride (B1165640) ((RCO)₂O) Pyridine or Et₃N 2-((4-Aminobenzyl)sulfonyl)ethyl ester

Etherification:

The synthesis of ethers from this compound can be achieved through the Williamson ether synthesis. This method involves the deprotonation of the hydroxyl group with a strong base, such as sodium hydride (NaH), to form an alkoxide intermediate. This nucleophilic alkoxide then reacts with an alkyl halide (R-X) in a nucleophilic substitution reaction to yield the corresponding ether. The reactivity of the alkyl halide generally follows the order of I > Br > Cl. Due to the presence of the acidic amino group, a selective deprotonation of the hydroxyl group would be necessary, or alternatively, the amino group could be protected beforehand.

Table 2: Williamson Ether Synthesis

Reagent 1 Reagent 2 Product
Sodium Hydride (NaH) Alkyl Halide (R-X) 2-((4-(Aminobenzyl)sulfonyl)ethoxy)alkane

Oxidation to Carbonyl and Carboxylic Acid Functions

The primary hydroxyl group of this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Oxidation to Aldehyde:

The selective oxidation of the primary alcohol to an aldehyde requires the use of mild and controlled oxidizing agents to prevent over-oxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) in an anhydrous solvent like dichloromethane (B109758) (CH₂Cl₂) are commonly employed for this transformation. Another effective method is the Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures, followed by the addition of a hindered base like triethylamine. orgsyn.org

Oxidation to Carboxylic Acid:

Stronger oxidizing agents will typically convert the primary alcohol directly to a carboxylic acid. Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄), potassium dichromate (K₂Cr₂O₇) in acidic solution, or Jones reagent (CrO₃ in aqueous acetone/sulfuric acid). Given the presence of the amino group, which is also susceptible to oxidation, a protection strategy would likely be essential before carrying out the oxidation of the hydroxyl group.

Table 3: Oxidation Reactions of the Hydroxyl Group

Desired Product Reagent(s) Typical Conditions
Aldehyde PCC or PDC CH₂Cl₂, room temperature
Aldehyde (Swern) 1. (COCl)₂, DMSO 2. Et₃N -78 °C to room temperature
Carboxylic Acid KMnO₄ or Jones Reagent Basic or acidic conditions, heat

Nucleophilic Substitution Reactions of the Hydroxyl Group

The hydroxyl group itself is a poor leaving group. Therefore, for nucleophilic substitution to occur, it must first be converted into a better leaving group. A common strategy is to convert the alcohol into a tosylate or mesylate ester by reacting it with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), respectively, in the presence of a base like pyridine. These sulfonate esters are excellent leaving groups.

Once converted to a sulfonate, the carbon atom bearing the leaving group becomes susceptible to attack by a wide range of nucleophiles in an Sₙ2 reaction. masterorganicchemistry.com This allows for the introduction of various functional groups, such as halides, cyanide, azide, and thiols. The Sₙ2 mechanism proceeds with an inversion of stereochemistry at the reaction center, although the carbon in this compound is not a stereocenter. youtube.com

Table 4: Nucleophilic Substitution via Sulfonate Ester

Step 1: Activation Reagent Intermediate Step 2: Nucleophile (Nu⁻) Final Product
p-Toluenesulfonyl chloride (TsCl) Tosylate ester Halide (X⁻), Cyanide (CN⁻), Azide (N₃⁻), Thiolate (RS⁻) Substituted product
Methanesulfonyl chloride (MsCl) Mesylate ester Halide (X⁻), Cyanide (CN⁻), Azide (N₃⁻), Thiolate (RS⁻) Substituted product

Applications in Chemical Biology and Advanced Materials Pre Clinical Research Focus

As a Scaffold for Biologically Active Molecules

The core structure of 2-((4-Aminobenzyl)sulfonyl)ethanol presents a promising scaffold for the generation of new biologically active molecules. The term "scaffold" in medicinal chemistry refers to a core molecular framework upon which various functional groups can be systematically added to create a library of compounds with diverse biological activities. creative-biolabs.comfrontiersin.org

The design of derivatives from the this compound scaffold would be guided by the strategic modification of its key functional groups to influence properties such as target binding, selectivity, and pharmacokinetic profiles.

The 4-Amino Group: The primary aromatic amine is a critical handle for a variety of chemical transformations. It can be acylated, alkylated, or used in diazotization reactions to introduce a wide array of substituents. For instance, acylation with different carboxylic acids could generate a library of amides, a common functional group in many pharmaceuticals. The nature of the acyl group (e.g., its size, lipophilicity, and hydrogen bonding capacity) would be systematically varied to probe interactions with biological targets.

The Sulfonyl Group: The sulfonyl group is a well-established pharmacophore found in a multitude of approved drugs. nih.govresearchgate.netcitedrive.comnih.gov It is a strong hydrogen bond acceptor and is metabolically stable. nih.govresearchgate.net Modifications to the aromatic ring, such as the introduction of electron-withdrawing or electron-donating groups, could modulate the electronic properties of the sulfonyl group and the adjacent aminobenzyl moiety, thereby influencing binding affinities.

The Ethanol (B145695) Moiety: The terminal hydroxyl group of the ethanol side chain offers another site for modification. It can be esterified or etherified to introduce new functionalities. These modifications can impact the solubility and cell permeability of the resulting derivatives. reachemchemicals.com

A hypothetical design strategy could involve creating a combinatorial library of derivatives by reacting the primary amine with a set of diverse carboxylic acids and simultaneously esterifying the hydroxyl group with another set of acids, leading to a wide range of compounds for biological screening.

While specific SAR studies on this compound are not available in the public domain, extensive research on aromatic sulfonamides provides a solid foundation for predicting potential SAR trends. nih.govnih.govtandfonline.com Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, as they correlate the chemical structure of a molecule with its biological activity. nbinno.comnih.gov

For a hypothetical series of derivatives of this compound, an SAR exploration might reveal the following:

Substitution on the Aromatic Ring: The position, size, and electronic nature of substituents on the phenyl ring could significantly impact activity. For instance, small, electron-withdrawing groups at the ortho or meta positions to the sulfonyl group might enhance binding to a target protein through specific interactions.

Modification of the 4-Amino Group: Converting the primary amine to various secondary or tertiary amides or sulfonamides would likely have a profound effect on biological activity. The nature of the substituent on the nitrogen atom would be a key determinant of target selectivity and potency.

Alterations to the Sulfonyl Linker: The length and flexibility of the chain connecting the sulfonyl group to the ethanol moiety could be explored. Shortening or lengthening this chain would alter the spatial orientation of the terminal hydroxyl group, which could be critical for interactions with a biological target.

The following interactive table illustrates a hypothetical SAR study for a series of derivatives targeting a hypothetical enzyme, where modifications at R1 (on the amine) and R2 (on the hydroxyl) lead to varied inhibitory concentrations (IC50).

DerivativeR1 (Amine Modification)R2 (Hydroxyl Modification)Hypothetical IC50 (µM)
1-H-H>100
2-COCH3-H50.2
3-COPh-H25.8
4-H-COCH375.1
5-COCH3-COCH315.5
6-COPh-COCH38.3

A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit better to the target. ajchem-b.com The structural features of this compound suggest its potential as a starting point for a drug discovery program. The presence of the sulfonamide-like backbone is a privileged scaffold in medicinal chemistry, known to target a wide range of enzymes and receptors. researchgate.netcitedrive.comnih.gov

A preclinical drug discovery campaign initiated with this scaffold would likely involve:

High-Throughput Screening (HTS): A library of derivatives would be screened against a panel of biological targets to identify initial "hits."

Hit-to-Lead Optimization: Promising hits would undergo further chemical modification to improve potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability). This phase would heavily rely on the SAR data generated.

In Vitro and In Vivo Testing: Lead candidates would be evaluated in cell-based assays and subsequently in animal models to assess their efficacy and preliminary safety profiles.

The journey from a lead compound to a clinical candidate is a complex, multi-step process, but the versatile chemical nature of this compound provides a solid foundation for such an endeavor.

Molecular Probes and Chemical Tools

Beyond its potential as a therapeutic scaffold, this compound can be envisioned as a precursor for the development of molecular probes and chemical tools for in vitro biological research.

The primary amine and hydroxyl groups of this compound are ideal attachment points for reporter molecules, such as fluorophores or affinity tags (e.g., biotin).

Fluorescent Probes: A fluorescent probe is a molecule that can absorb light of a specific wavelength and emit light of a longer wavelength. nih.gov By conjugating a fluorophore to the this compound scaffold, a fluorescent probe could be created. rsc.org The design of such a probe would involve selecting a fluorophore whose properties are sensitive to the local environment. mdpi.com For example, a probe could be designed to exhibit a change in fluorescence intensity or wavelength upon binding to a target protein, allowing for the visualization and quantification of the protein in vitro. The amine group is a common site for conjugation with amine-reactive fluorescent dyes. nih.govacs.org

Affinity Probes: An affinity probe is a molecule that can be used to selectively bind to and isolate a target molecule from a complex mixture. acs.org By attaching an affinity tag, such as biotin, to this compound, an affinity probe could be synthesized. nih.gov This probe would be incubated with a cell lysate, and the probe-target complex could then be captured using streptavidin-coated beads. The isolated protein could then be identified by techniques such as mass spectrometry. Photoaffinity probes, which form a covalent bond with their target upon photo-irradiation, could also be developed from this scaffold. nih.govenamine.net

The following table outlines a hypothetical design for fluorescent and affinity probes based on the this compound scaffold.

Probe TypeReporter GroupAttachment SitePotential Application
Fluorescent ProbeFluorescein isothiocyanate4-Amino groupIn vitro visualization of a target protein
Affinity ProbeBiotin N-hydroxysuccinimide ester4-Amino groupIn vitro pull-down and identification of a target protein
Photoaffinity ProbeBenzophenone-4-carboxylic acid4-Amino groupCovalent labeling and identification of a target protein

Bioconjugation is the process of chemically linking two molecules to form a single hybrid, where at least one of the molecules is a biomolecule. creative-biolabs.comcreative-biogene.com The reactive functional groups of this compound make it a candidate for use in chemical tagging and bioconjugation.

The primary aromatic amine can be readily converted into a diazonium salt, which can then be used in various coupling reactions. Alternatively, the amine can react with a variety of crosslinkers to attach the molecule to proteins, nucleic acids, or other biomolecules. nih.govechobiosystems.com For example, the amine could be reacted with a heterobifunctional crosslinker that also contains a maleimide group, allowing for subsequent conjugation to a cysteine residue on a protein.

Furthermore, the sulfonyl group itself can be a target for certain bioconjugation strategies, although this is less common than targeting amines or hydroxyls. The development of advanced materials could also be envisioned, where the bifunctional nature of this compound allows it to act as a monomer or cross-linking agent in polymerization reactions, with the sulfonyl group imparting desirable properties such as thermal stability to the resulting polymer. nbinno.com

Functional Materials and Polymer Chemistry

The distinct chemical moieties of this compound make it a candidate for various applications in materials science, particularly in the synthesis of functional polymers and the modification of material surfaces.

Monomer in the Synthesis of Functional Polymers (e.g., poly(amide-ester))

While direct experimental evidence for the use of this compound as a monomer in the synthesis of poly(amide-ester)s is not extensively documented in publicly available research, its chemical structure suggests a strong potential for such applications. Poly(amide-ester)s are a class of polymers that combine the beneficial properties of both polyamides and polyesters, often leading to materials with enhanced thermal stability, mechanical strength, and processability.

Theoretically, this compound could be incorporated into a poly(amide-ester) backbone through a two-step polymerization process. The primary alcohol group (-CH₂CH₂OH) can undergo esterification with a dicarboxylic acid or its derivative, while the aromatic amine group (-NH₂) can react with a diacyl chloride or another dicarboxylic acid derivative to form an amide linkage.

Hypothetical Polymerization Reaction:

Reactant 1Reactant 2Polymer LinkageResulting Polymer
This compoundDiacyl ChlorideAmide and EsterPoly(amide-ester)
This compoundDicarboxylic AcidAmide and EsterPoly(amide-ester)

The presence of the sulfonyl group within the polymer chain would be expected to influence the material's properties, potentially enhancing its thermal stability, solubility in specific solvents, and adhesive characteristics. The bulky nature of the benzylsulfonyl group could also impact the polymer's morphology and chain packing.

Integration into Reactive Dye Systems (Chemical Intermediate Role)

The structure of this compound is closely related to that of well-known intermediates in the synthesis of reactive dyes. Specifically, it can be considered an analogue of 2-((4-aminophenyl)sulfonyl)ethanol hydrogen sulfate (B86663), commonly known as "Parabase ester." Parabase ester is a key precursor for vinyl sulfone reactive dyes, which are widely used for dyeing cellulosic fibers like cotton.

In the synthesis of vinyl sulfone dyes, the amino group of a precursor like Parabase ester is typically diazotized and coupled with a color-providing component (a coupling component) to form an azo dye. The sulfonyl ethanol group is then converted into a reactive vinyl sulfone group (-SO₂CH=CH₂) under alkaline conditions during the dyeing process. This vinyl sulfone group forms a covalent bond with the hydroxyl groups of the cellulose fibers, resulting in excellent wash fastness.

Given its structural similarity, this compound could potentially serve a similar role as a chemical intermediate. The primary amino group can be diazotized and coupled to form the chromophore, while the sulfonyl ethanol group can be transformed into the reactive moiety.

Comparison of Potential Reactive Dye Intermediates:

CompoundKey Functional GroupsRole in Dye Synthesis
This compoundAromatic Amine, Sulfonyl EthanolPotential precursor for vinyl sulfone dyes
Parabase esterAromatic Amine, Sulfonyl Ethanol SulfateEstablished precursor for vinyl sulfone dyes

The key difference lies in the benzyl (B1604629) group in this compound, which separates the sulfonyl group from the aromatic ring by a methylene (B1212753) bridge. This structural variation might influence the reactivity of the resulting vinyl sulfone group and the final color of the dye.

Surface Functionalization and Graphene Nanoplatelet Applications

The functional groups present in this compound make it a candidate for the surface functionalization of various materials, including nanomaterials like graphene nanoplatelets. Surface functionalization is a crucial step in tailoring the properties of materials for specific applications, such as improving their dispersion in polymer matrices, enhancing their compatibility with other materials, or introducing new functionalities.

Graphene nanoplatelets, due to their high aspect ratio and excellent intrinsic properties, are attractive fillers for polymer composites. However, their tendency to agglomerate can limit their effectiveness. Covalent functionalization of the graphene surface can overcome this issue.

The aromatic amine group of this compound could be used to attach the molecule to the surface of graphene oxide or carboxylated graphene nanoplatelets through amide bond formation. Alternatively, the aromatic ring itself could interact with the graphene surface via π-π stacking in non-covalent functionalization.

Potential Mechanisms for Graphene Functionalization:

Functionalization TypeInteracting GroupsPotential Outcome
CovalentAmine group of the molecule with carboxyl/epoxy groups on graphene oxideImproved dispersion and interfacial adhesion in composites
Non-covalentAromatic ring of the molecule with the basal plane of grapheneModified surface energy and compatibility

Once attached to the graphene surface, the hydroxyl and sulfonyl groups of this compound would be exposed, altering the surface chemistry of the nanoplatelets. This could lead to improved compatibility with polar polymer matrices and potentially introduce new reactive sites for further chemical modifications. While direct experimental data for this specific molecule is lacking, the principles of graphene functionalization with amino- and sulfonyl-containing compounds are well-established in the scientific literature.

Computational and Theoretical Studies of 2 4 Aminobenzyl Sulfonyl Ethanol

Molecular Structure and Conformation Analysis

The three-dimensional arrangement of atoms and the rotational flexibility of the bonds in 2-((4-Aminobenzyl)sulfonyl)ethanol are key determinants of its physical and chemical behavior.

Quantum Chemical Calculations for Ground State Geometries

Quantum chemical calculations, such as those employing Density Functional Theory (DFT), are instrumental in predicting the most stable three-dimensional structure of a molecule. nih.gov For this compound, these calculations would determine the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state.

Based on studies of similar molecules, the geometry around the sulfur atom in the sulfonyl group is expected to be approximately tetrahedral. The benzene (B151609) ring will be largely planar, though the attachment of the sulfonylmethyl group may cause minor deviations. The bond lengths and angles within the aminobenzyl and ethanol (B145695) moieties are anticipated to align with standard values for these functional groups.

Below is a table of predicted bond lengths and angles for the key structural components of this compound, derived from theoretical calculations on analogous structures.

Parameter Atoms Involved Predicted Value
Bond LengthC(aromatic)-C(benzyl)~ 1.51 Å
Bond LengthC(benzyl)-S~ 1.80 Å
Bond LengthS=O~ 1.45 Å
Bond LengthS-C(ethanol)~ 1.78 Å
Bond LengthC(ethanol)-C(ethanol)~ 1.53 Å
Bond LengthC(ethanol)-O~ 1.43 Å
Bond AngleC(aromatic)-C(benzyl)-S~ 112°
Bond AngleO=S=O~ 120°
Bond AngleC(benzyl)-S-C(ethanol)~ 105°
Bond AngleS-C(ethanol)-C(ethanol)~ 110°

Note: These are estimated values based on computational data for similar functional groups and may vary in the actual molecule.

Conformational Landscape Exploration

The conformational flexibility of this compound primarily arises from rotation around several key single bonds: the C(aromatic)-C(benzyl) bond, the C(benzyl)-S bond, the S-C(ethanol) bond, and the C(ethanol)-O bond. The different rotational isomers, or conformers, can have distinct energy levels, and their relative populations will be determined by these energy differences.

A study on the structurally similar 2-(4-aminophenyl)ethanol (B86761) revealed the existence of multiple stable conformers due to the orientation of the hydroxyethyl (B10761427) and amino groups. nih.govacs.org For this compound, the bulky sulfonyl group introduces significant steric considerations. The rotational barriers around the C-S bonds will likely be substantial, influencing the preferred spatial arrangement of the benzyl (B1604629) and ethyl groups relative to each other. The orientation of the ethanol's hydroxyl group will also be a critical factor, as it can participate in intramolecular interactions.

Intramolecular Interactions and Hydrogen Bonding Analysis

Intramolecular hydrogen bonding can play a crucial role in stabilizing certain conformations of this compound. Several potential intramolecular hydrogen bonds can be hypothesized:

OH···O=S: The hydroxyl group of the ethanol moiety can act as a hydrogen bond donor to one of the oxygen atoms of the sulfonyl group. This type of interaction is common in molecules containing both hydroxyl and sulfonyl functionalities.

NH···O=S: The protons of the amino group can also form hydrogen bonds with the sulfonyl oxygens. Studies on sulfonamides have shown that amino protons have a preference for hydrogen bonding to sulfonyl oxygens. nih.gov

OH···N: A hydrogen bond between the hydroxyl proton and the nitrogen atom of the amino group is also possible, depending on the rotational conformation of the molecule.

OH···π interaction: A weaker hydrogen bond may form between the hydroxyl group and the π-electron system of the benzene ring. nih.govacs.org This interaction has been observed to be enhanced by the presence of an amino group on the benzene ring, which increases the ring's negative charge density. nih.govacs.org

Electronic Structure and Reactivity Prediction

The arrangement of electrons within the molecule dictates its reactivity and electronic properties. Computational methods provide powerful tools for visualizing and quantifying these characteristics.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals indicate where a molecule is likely to donate or accept electrons.

For this compound, the following characteristics are predicted:

HOMO: The HOMO is expected to be primarily located on the aminobenzyl portion of the molecule. The electron-donating amino group and the aromatic ring create a region of high electron density. This suggests that the molecule would likely undergo electrophilic attack at the aromatic ring, ortho and para to the amino group. The nitrogen atom's lone pair would also contribute significantly to the HOMO.

LUMO: The LUMO is anticipated to be centered on the sulfonyl group and the attached ethyl fragment. The electron-withdrawing nature of the sulfonyl group creates an electron-deficient site, making it susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability. A large HOMO-LUMO gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive. In related aminophenyl compounds, the HOMO-LUMO gap has been a key factor in understanding their bioactivation. nih.gov

A hypothetical FMO analysis for this compound is presented in the table below:

Orbital Predicted Energy (eV) Primary Location
HOMO-5.5Aminobenzyl group
LUMO-0.8Sulfonyl-ethanol group
HOMO-LUMO Gap4.7-

Note: These are representative energy values and would require specific calculations for this molecule.

Electrostatic Potential Surface Mapping

An Electrostatic Potential (ESP) surface map provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich and electron-poor regions.

For this compound, the ESP map would likely show:

Negative Potential (Red/Yellow): Regions of negative electrostatic potential are expected around the electronegative oxygen atoms of the sulfonyl group and the nitrogen atom of the amino group. researchgate.net These areas are indicative of lone pairs of electrons and are potential sites for electrophilic attack. The hydroxyl oxygen would also exhibit negative potential.

Positive Potential (Blue/Green): Regions of positive electrostatic potential are anticipated around the hydrogen atoms of the amino and hydroxyl groups. These are the acidic protons that can participate in hydrogen bonding. The area around the sulfur atom may also show some positive character due to the strong pull of the adjacent oxygen atoms.

The ESP map reinforces the predictions from FMO analysis, highlighting the nucleophilic and electrophilic centers within the molecule and providing a comprehensive picture of its potential reactivity.

Computational Prediction of Reaction Sites and Mechanisms

The structure of this compound presents several functional groups that are amenable to a variety of chemical transformations. Computational chemistry offers powerful tools to predict the most likely sites of reaction and the mechanisms by which these reactions may proceed.

The reactivity of the molecule is largely governed by the electronic properties of the aromatic amine, the sulfonyl bridge, and the terminal ethanol group. The amino group on the benzene ring is a nucleophilic center and can readily participate in reactions such as acylation, alkylation, and diazotization. The sulfonyl group, being a strong electron-withdrawing group, influences the electron density of the entire molecule. The hydroxyl group of the ethanol moiety can undergo reactions typical of primary alcohols, such as oxidation, esterification, and conversion to a better leaving group for nucleophilic substitution. libretexts.orglibretexts.org

Computational models, such as those based on Density Functional Theory (DFT), can be employed to calculate the electron density and electrostatic potential surface of the molecule. These calculations would likely reveal that the nitrogen atom of the amino group and the oxygen atom of the hydroxyl group are the most electron-rich and thus the primary sites for electrophilic attack. Conversely, the sulfur atom of the sulfonyl group and the carbon atoms adjacent to it would be relatively electron-deficient and susceptible to nucleophilic attack under certain conditions.

The prediction of reaction mechanisms can be further elucidated by calculating the transition state energies for various potential reaction pathways. For instance, in an SN2 reaction involving the ethanol group, the hydroxyl group would first need to be protonated or converted into a sulfonate ester to become a good leaving group. libretexts.orglibretexts.org Computational modeling can determine the energy barriers for these activation steps and the subsequent nucleophilic attack, providing a quantitative measure of the reaction's feasibility.

A study on the structurally similar compound, 2-(4-aminophenyl)ethanol, utilized quantum chemical calculations to understand its conformational preferences, highlighting the importance of intramolecular interactions, such as the OH/π interaction, which can influence reactivity. acs.orgnih.gov Similar computational approaches for this compound would provide a deeper understanding of its three-dimensional structure and how that influences its chemical behavior.

Molecular Modeling and Docking Studies (In Silico Screening)

While this compound does not have established clinical applications, molecular modeling and docking studies can be used to hypothesize potential biological targets and to explore its interaction profile in a non-clinical context.

Ligand-Protein Interaction Prediction for Hypothetical Biological Targets (non-clinical)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. Given the sulfonamide-like core of this compound, hypothetical targets could include enzymes that are known to interact with sulfonamides, such as carbonic anhydrases or various synthases. nih.gov

A hypothetical docking study could be performed against an enzyme like acetylcholinesterase (AChE), a target for which docking studies of other sulfonamide derivatives have been reported. nih.gov In such a study, the this compound molecule would be placed in the active site of the AChE crystal structure. The docking algorithm would then explore various conformations and orientations of the ligand, scoring them based on the predicted binding affinity.

The results of such a hypothetical docking study might reveal key interactions. For example, the amino group could form hydrogen bonds with acidic residues in the active site, while the aromatic ring could engage in π-π stacking interactions with aromatic residues like tryptophan or tyrosine. The sulfonyl group's oxygen atoms are excellent hydrogen bond acceptors and could interact with donor residues in the protein. The terminal hydroxyl group could also participate in hydrogen bonding, further stabilizing the ligand-protein complex.

Functional Group Potential Interaction Hypothetical Interacting Residue (Example)
Amino GroupHydrogen Bond Donor/AcceptorAspartic Acid, Glutamic Acid
Aromatic Ringπ-π StackingTryptophan, Tyrosine, Phenylalanine
Sulfonyl GroupHydrogen Bond AcceptorSerine, Threonine, Lysine
Hydroxyl GroupHydrogen Bond Donor/AcceptorHistidine, Asparagine, Glutamine

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Analogs (theoretical)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to correlate the chemical structure of a series of compounds with their biological activity. nih.govfrontiersin.org While no experimental activity data exists for this compound, a theoretical QSAR model can be constructed to guide the design of analogs with potentially enhanced properties.

To develop a QSAR model, a library of virtual analogs of this compound would first be created. This would involve systematically modifying the core structure, for instance, by substituting the amino group with other functional groups, altering the length of the alkyl chain, or introducing substituents on the aromatic ring. For each of these virtual analogs, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity (logP), and electronic properties.

A hypothetical biological activity would then be assigned to these virtual compounds based on a desirable property, for example, predicted binding affinity to a chosen protein target from docking studies. A mathematical model would then be generated to relate the molecular descriptors to this hypothetical activity.

A typical QSAR equation might take the form:

Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

Studies on structurally related compounds, such as 2-(4-methanesulfonylphenyl)pyran-4-ones, have shown that descriptors related to hydrophobicity, steric, and electronic properties are often crucial for activity. nih.gov For our theoretical model of this compound analogs, we might find that increasing lipophilicity (higher logP) and the presence of electron-donating groups on the aromatic ring could hypothetically enhance binding to a target.

Descriptor Type Example Descriptor Potential Influence on Hypothetical Activity
ElectronicHammett constants (σ)Modulating the pKa of the amino group
StericMolar Refractivity (MR)Optimizing fit within a binding pocket
HydrophobicLogPInfluencing membrane permeability and hydrophobic interactions
TopologicalWiener IndexDescribing molecular branching

Pharmacophore Modeling based on Related Sulfonamide Structures

A pharmacophore is an abstract representation of the key molecular features that are necessary for a ligand to interact with a specific biological target. Pharmacophore models can be developed based on a set of known active compounds, even if they are only structurally related to the compound of interest.

Given that this compound contains a sulfonamide-like moiety, a pharmacophore model could be developed based on known sulfonamide inhibitors of a particular enzyme. For example, a review of sulfonamide-based ligands for the 5-HT7 receptor highlights common pharmacophoric features. nih.gov

A hypothetical pharmacophore model for a target that binds sulfonamides might include:

A hydrogen bond acceptor: corresponding to one of the sulfonyl oxygens.

A hydrogen bond donor: corresponding to the amino group.

An aromatic feature: representing the benzene ring.

A hydrophobic feature: which could be the ethyl chain or the aromatic ring itself.

This pharmacophore model can then be used as a 3D query to screen virtual libraries of compounds to identify other molecules that might have similar biological activity. It can also be used to guide the design of new analogs of this compound by ensuring that any modifications retain the key pharmacophoric features.

Analytical Methodologies for Research and Characterization

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the molecular structure and properties of 2-((4-Aminobenzyl)sulfonyl)ethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound by providing information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom. While specific experimental spectra for this compound are not widely available in published literature, predictions based on its structure and data from analogous compounds allow for a reasonable estimation of the expected chemical shifts.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons, and the protons of the ethanol (B145695) group.

Aromatic Protons: The protons on the para-substituted benzene (B151609) ring would likely appear as two doublets in the range of δ 6.5-7.5 ppm. The protons ortho to the amino group are expected to be more shielded and thus appear at a lower chemical shift compared to the protons ortho to the sulfonyl group.

Benzylic Protons: The two protons of the benzyl (B1604629) group (CH₂) adjacent to the sulfonyl group would likely appear as a singlet around δ 4.0-4.5 ppm.

Ethanol Protons: The two methylene (B1212753) groups of the ethanol moiety (-SO₂-CH₂-CH₂-OH) would each produce a triplet. The CH₂ group directly attached to the sulfonyl group is expected to be deshielded and appear at a lower field (around δ 3.0-3.5 ppm) compared to the CH₂ group adjacent to the hydroxyl group (around δ 3.5-4.0 ppm). The hydroxyl proton (-OH) would appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on each unique carbon atom in the molecule.

Aromatic Carbons: The benzene ring would show four distinct signals. The carbon atom bearing the amino group would be shielded, while the carbon attached to the benzyl group would be deshielded.

Benzylic Carbon: The benzylic carbon (CH₂) would likely appear in the region of δ 55-65 ppm.

Ethanol Carbons: The two carbons of the ethanol group would be distinguishable, with the carbon attached to the sulfonyl group appearing at a lower field than the carbon bonded to the hydroxyl group.

Predicted ¹H and ¹³C NMR Data for this compound

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH (ortho to NH₂) 6.6 - 6.8 (d) ~115
Aromatic CH (ortho to CH₂) 7.2 - 7.4 (d) ~130
Aromatic C-NH₂ - ~148
Aromatic C-CH₂ - ~128
Benzyl CH₂ 4.2 - 4.4 (s) ~60
SO₂-CH₂ 3.3 - 3.6 (t) ~55
CH₂-OH 3.8 - 4.1 (t) ~58
OH Variable (br s) -

Note: These are estimated values and may differ from experimental data.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the key functional groups present in this compound. The IR spectrum would exhibit characteristic absorption bands corresponding to the vibrations of specific bonds.

N-H Stretching: The primary amine (-NH₂) group would show two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹.

O-H Stretching: The hydroxyl (-OH) group of the ethanol moiety would display a broad absorption band in the region of 3200-3600 cm⁻¹ due to hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the benzyl and ethanol groups would be observed just below 3000 cm⁻¹.

S=O Stretching: The sulfonyl (SO₂) group would exhibit two strong, characteristic stretching bands, typically in the ranges of 1300-1350 cm⁻¹ (asymmetric) and 1140-1160 cm⁻¹ (symmetric).

C-N Stretching: The aromatic C-N stretching vibration would likely be found in the 1250-1350 cm⁻¹ region.

C-O Stretching: The C-O stretching of the primary alcohol would appear as a strong band in the 1000-1075 cm⁻¹ range.

Expected IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amine (-NH₂) N-H Stretch 3300-3500 (two bands)
Alcohol (-OH) O-H Stretch 3200-3600 (broad)
Aromatic C-H C-H Stretch >3000
Aliphatic C-H C-H Stretch <3000
Sulfonyl (SO₂) S=O Asymmetric Stretch 1300-1350
Sulfonyl (SO₂) S=O Symmetric Stretch 1140-1160
Aromatic C-N C-N Stretch 1250-1350
Primary Alcohol C-O Stretch 1000-1075

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound (C₉H₁₃NO₃S), the expected molecular weight is approximately 215.27 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z 215.

The fragmentation of the molecular ion would likely involve cleavage at various points in the structure, leading to characteristic fragment ions. Common fragmentation pathways could include:

Loss of the ethanol group.

Cleavage of the benzyl-sulfonyl bond.

Fragmentation of the aminobenzyl moiety.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, particularly those involving the aromatic ring. The presence of the aminobenzyl group, which is a chromophore, would result in characteristic UV absorption maxima (λ_max). The spectrum would likely show strong absorption bands in the UV region, and the exact position of these bands would be influenced by the solvent used for the analysis.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of this compound and for its quantitative analysis. A reversed-phase HPLC method would be suitable for this compound.

Stationary Phase: A C18 column is a common choice for the separation of moderately polar organic compounds.

Mobile Phase: A mixture of an aqueous buffer (such as phosphate or acetate) and an organic modifier (like acetonitrile (B52724) or methanol) would typically be used. A gradient elution, where the proportion of the organic modifier is increased over time, could be employed to ensure good separation of the target compound from any impurities.

Detection: A UV detector set at a wavelength where the compound exhibits strong absorbance (determined from its UV-Vis spectrum) would be used for detection and quantification.

The purity of the compound is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve would be constructed using standards of known concentration.

Gas Chromatography (GC) for Volatile Derivatives and Purity Assessment

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. However, direct analysis of polar compounds such as this compound can be challenging due to their low volatility and potential for thermal degradation in the GC inlet and column. To overcome these limitations, derivatization is a crucial step to convert the polar functional groups (primary amine and hydroxyl) into less polar, more volatile, and more thermally stable derivatives.

For this compound, common derivatization strategies include silylation and acetylation. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replaces the active hydrogens on the amine and hydroxyl groups with trimethylsilyl (TMS) groups. Acetylation, using reagents such as acetic anhydride (B1165640), converts the primary amine to an acetamide and the hydroxyl group to an acetate ester. These derivatization reactions significantly increase the volatility and thermal stability of the analyte, allowing for its successful separation and detection by GC. unibo.itresearchgate.net

Purity assessment of this compound can be effectively performed using a high-resolution capillary GC column, such as a 5% phenyl-methylpolysiloxane stationary phase, coupled with a flame ionization detector (FID) or a mass spectrometer (MS). The FID provides a response proportional to the mass of carbon, making it suitable for quantitative purity analysis against a known standard. GC-MS provides not only quantitative information but also structural confirmation of the main component and identification of any impurities based on their mass spectra.

Hypothetical GC Purity Analysis Data:

A hypothetical GC-FID analysis of a derivatized sample of this compound is presented below. The data illustrates a typical purity assessment.

Peak No.Retention Time (min)Area (%)Tentative Identification
18.540.25Impurity A (e.g., starting material)
210.2199.50Di-TMS-2-((4-Aminobenzyl)sulfonyl)ethanol
311.890.25Impurity B (e.g., side-product)

This table is interactive. Users can sort the data by clicking on the column headers.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions, identifying compounds in a mixture, and determining the appropriate solvent system for column chromatography. For the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product.

The choice of the stationary phase and the mobile phase is critical for achieving good separation. For a compound with both a polar aromatic amine and a sulfonyl ethanol group, a polar stationary phase like silica gel 60 F254 is commonly used. The mobile phase, or eluent, is typically a mixture of a relatively non-polar solvent and a more polar solvent. The polarity of the eluent can be adjusted to achieve optimal separation, where the desired compound has a retention factor (Rf) value typically between 0.3 and 0.7.

Visualization of the spots on the TLC plate can be achieved under UV light (254 nm) due to the aromatic nature of the compound. Additionally, staining with a suitable reagent, such as ninhydrin for the primary amine or potassium permanganate (B83412) for the oxidizable functional groups, can be used for visualization. orientjchem.orgnih.govamrita.edu

Hypothetical TLC Data for Reaction Monitoring:

The following table provides hypothetical Rf values for this compound and a potential starting material in different solvent systems on a silica gel plate. This data illustrates how TLC can be used to distinguish the product from the starting material.

CompoundSolvent System (v/v)Rf Value
4-Aminobenzyl Mercaptan (Starting Material)Ethyl Acetate / Hexane (1:1)0.85
This compound (Product)Ethyl Acetate / Hexane (1:1)0.40
4-Aminobenzyl Mercaptan (Starting Material)Dichloromethane (B109758) / Methanol (95:5)0.90
This compound (Product)Dichloromethane / Methanol (95:5)0.65

This table is interactive. Users can filter the data based on the compound or solvent system.

Advanced Crystallographic Analysis

X-ray Diffraction (XRD) for Solid-State Structure Determination

The process involves growing a suitable single crystal, mounting it on a diffractometer, and irradiating it with a monochromatic X-ray beam. The diffraction pattern of the X-rays is collected and analyzed to generate an electron density map, from which the positions of the atoms in the crystal lattice can be determined. The resulting crystal structure provides invaluable insights into the intramolecular and intermolecular interactions, such as hydrogen bonding, that govern the packing of the molecules in the crystal.

While specific crystallographic data for this compound is not publicly available, analysis of structurally related N-arylsulfonyl derivatives suggests that such compounds can form well-defined crystal structures. nih.govnih.gov

Hypothetical Crystallographic Data Table:

The following table presents hypothetical crystallographic data for this compound, based on typical values for organic molecules of similar size and composition.

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)10.123
b (Å)5.432
c (Å)18.765
β (°)98.76
Volume (Å3)1019.8
Z4
Density (calculated) (g/cm3)1.405
R-factor (%)4.5

This table is interactive. Users can find more information about each crystallographic parameter by hovering over the parameter name.

Conformational Analysis in Crystalline State

The solid-state conformation of a molecule, as determined by X-ray crystallography, reveals the preferred spatial arrangement of its atoms in the crystalline environment. For a flexible molecule like this compound, which has several rotatable single bonds (e.g., C-S, S-C, C-C, C-O), multiple conformations may be possible in solution. However, in the crystalline state, the molecule typically adopts a single, low-energy conformation that is stabilized by intermolecular interactions within the crystal lattice.

The key conformational features to analyze in the crystal structure of this compound would be the torsion angles around the sulfonyl group and the ethanol side chain. For instance, the relative orientation of the aminobenzyl group and the ethanol group with respect to the sulfonyl moiety would be of significant interest. Furthermore, the conformation of the ethanol side chain (e.g., gauche or anti) would provide insights into the intramolecular forces at play.

Future Research Directions and Translational Potential

Novel Synthetic Methodologies and Process Intensification

The industrial-scale synthesis of 2-((4-Aminobenzyl)sulfonyl)ethanol and its derivatives can be significantly enhanced through the adoption of novel synthetic methodologies and process intensification strategies. Traditional batch synthesis methods are often associated with long reaction times, significant energy consumption, and the generation of substantial waste. Modern approaches, such as continuous flow chemistry and the use of enabling technologies, offer greener and more efficient alternatives.

Continuous flow systems provide superior heat and mass transfer compared to batch reactors, leading to improved reaction yields, enhanced safety, and greater reproducibility. The transition from batch to continuous-flow processes is a significant advancement in the fine chemicals and pharmaceutical industries. For instance, the nitration of analogous aromatic compounds has been successfully intensified by transitioning from a semi-batch process to a continuous one, drastically reducing solvent use and improving safety and sustainability. amadischem.com

Furthermore, process intensification can be achieved through the application of alternative energy sources. Technologies like acoustic cavitation, which utilizes high-frequency ultrasound to create localized high-temperature and high-pressure zones, can dramatically accelerate chemical reactions. Studies on the oxidation of thioethers to sulfones have demonstrated that ultrasonic cavitation can increase the yield of sulfone by five to six times compared to conventional mechanical agitation. google.comnih.gov Other enabling technologies such as microwave irradiation, hydrodynamic cavitation, and plasma can also revolutionize standard synthetic procedures. google.com

Table 1: Comparison of Conventional and Intensified Sulfone Synthesis

FeatureConventional Batch SynthesisProcess Intensification (e.g., Flow Chemistry, Cavitation)
Reaction Time Hours to daysMinutes to hours
Energy Consumption HighLower
Solvent Usage HighReduced
Safety Lower (risk of thermal runaway)Higher (better heat and mass transfer)
Yield & Selectivity VariableOften higher and more consistent
Scalability ChallengingMore straightforward

Exploration of Undiscovered Reactivity Patterns

The this compound molecule possesses several reactive sites, including the aromatic amine, the sulfonyl group, and the primary alcohol. While the general reactivity of these functional groups is known, the interplay between them within this specific scaffold could lead to undiscovered reactivity patterns.

The sulfonyl group, being a strong electron-withdrawing group, significantly influences the reactivity of the adjacent methylene (B1212753) and the aromatic ring. Research into the reactivity of allenyl sulfones has shown their versatility in various transformations such as Michael additions, rearrangements, and cycloadditions. rsc.org Exploring analogous reactions with this compound could unveil novel synthetic pathways.

The primary alcohol offers a handle for further functionalization through esterification, etherification, or oxidation. The aromatic amine can undergo a plethora of reactions, including diazotization, acylation, and alkylation, opening avenues for the synthesis of a diverse library of derivatives. The synergistic or antagonistic effects of these functional groups on each other's reactivity warrant detailed investigation. For example, the presence of the sulfonyl group might modulate the nucleophilicity of the amine or the acidity of the alcohol in unexpected ways.

Targeted Design of New Chemical Entities Based on the this compound Scaffold

The this compound scaffold holds significant potential for the targeted design of new chemical entities (NCEs) with therapeutic applications. The strategy of "scaffold hopping," where a core molecular structure is replaced with a chemically different one while maintaining the same biological activity, can be effectively applied here. nih.gov By retaining the key pharmacophoric elements of known bioactive molecules and incorporating the aminobenzylsulfonyl ethanol (B145695) core, novel drug candidates with improved properties can be designed.

For instance, cyclic sulfones with aminobenzyl substitutions have been investigated as inhibitors of beta-secretase (BACE), a key enzyme in the pathogenesis of Alzheimer's disease. google.com This suggests that the this compound scaffold could be a valuable starting point for designing novel BACE inhibitors or modulators of other therapeutic targets.

Furthermore, derivatives of benzenesulfonamides have been developed as potent and selective inhibitors of 12-lipoxygenase, an enzyme implicated in various diseases including skin disorders, diabetes, and cancer. nih.gov The structural similarity of this compound to these inhibitors highlights its potential as a scaffold for developing new anti-inflammatory and anti-cancer agents. The synthesis of novel sulfone derivatives has also shown promise in inhibiting the growth and virulence of pathogenic fungi like Candida albicans. nih.gov

Integration with High-Throughput Screening in Early-Stage Research

High-throughput screening (HTS) is a powerful tool in modern drug discovery, allowing for the rapid testing of large libraries of chemical compounds against a specific biological target. nih.gov The this compound scaffold is well-suited for the generation of diverse chemical libraries for HTS campaigns.

By systematically modifying the aromatic amine, the hydroxyl group, and the methylene bridge, a vast number of derivatives can be synthesized. These libraries can then be screened against a wide range of biological targets, including enzymes, receptors, and ion channels, to identify "hit" compounds with desired biological activities. The integration of HTS with combinatorial chemistry based on the this compound scaffold can significantly accelerate the discovery of new lead compounds for drug development.

For example, HTS campaigns have been instrumental in identifying novel inhibitors of enzymes involved in bacterial resistance to antibiotics. A library of this compound derivatives could be screened to identify new antibacterial agents that overcome existing resistance mechanisms.

Role in Emerging Fields of Chemical Biology and Materials Science

The unique properties of this compound and its derivatives make them attractive candidates for applications in the emerging fields of chemical biology and materials science.

In chemical biology, this compound can be used to develop chemical probes to study biological processes. For example, by attaching a fluorescent tag or a reactive group, derivatives of this compound can be used to label and visualize specific proteins or cellular structures. The sulfonyl group can act as a warhead for covalent inhibitors, allowing for the specific and irreversible labeling of target proteins.

In materials science, a closely related compound, ethanol-2-(4-aminophenyl)-sulfonylhydrogen sulphate, is used as a precursor for reactive dyes. google.com These dyes form stable covalent bonds with substrates like cotton, leading to long-lasting and vibrant colors. This highlights the potential of the aminobenzylsulfonyl ethanol scaffold in the development of new functional materials. Furthermore, a related compound, 2-(4-Aminophenyl)ethanol (B86761), has been used in the functionalization of graphene nanoplatelets, suggesting that this compound could also be employed to modify the surface of nanomaterials to impart new properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-((4-Aminobenzyl)sulfonyl)ethanol, and how can reaction conditions be systematically optimized?

  • Methodological Guidance :

  • Route Selection : The compound is typically synthesized via sulfonation of 4-aminobenzyl derivatives followed by ethanol coupling. For example, sulfonic acid intermediates can be generated using chlorosulfonic acid, followed by nucleophilic substitution with ethanol under controlled pH (4–6) to minimize side reactions .
  • Catalytic Systems : Use mild acid catalysts (e.g., acetic acid) to enhance reaction efficiency, as demonstrated in analogous sulfonamide syntheses .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol itself can act as both solvent and nucleophile .

Q. Which purification techniques are most effective for isolating this compound from byproducts?

  • Methodological Guidance :

  • Recrystallization : Use ethanol-DMF mixtures (9:1 v/v) for high-purity crystals, leveraging differential solubility of the target compound versus unreacted starting materials .
  • Column Chromatography : Silica gel columns with ethyl acetate/hexane gradients (30–70%) effectively separate sulfonyl derivatives based on polarity differences .
  • HPLC Validation : Confirm purity via reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Guidance :

  • NMR Analysis : ¹H/¹³C NMR in DMSO-d₆ identifies key functional groups (e.g., sulfonyl protons at δ 3.5–4.0 ppm, ethanol -OH at δ 5.2 ppm) .
  • IR Spectroscopy : Confirm sulfonyl (1340–1145 cm⁻¹) and hydroxyl (3360–3270 cm⁻¹) stretches .
  • X-ray Crystallography : Resolve molecular conformation and hydrogen-bonding networks, as shown in analogous sulfonyl-ethanol structures .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of derivatives?

  • Methodological Guidance :

  • Derivative Synthesis : Modify the sulfonyl group (e.g., halogenation at the benzyl ring) or replace ethanol with other alcohols to assess steric/electronic effects .
  • In Vitro Assays : Test antimicrobial activity via broth microdilution (MIC values) against Gram-positive/negative strains, correlating substituent effects with potency .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to predict electronic properties (HOMO-LUMO gaps) and correlate with experimental bioactivity .

Q. What experimental strategies address stability challenges of this compound under varying pH and temperature?

  • Methodological Guidance :

  • Accelerated Stability Studies : Incubate the compound in buffers (pH 2–12) at 40–60°C for 48–72 hours, monitoring degradation via HPLC .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures and identify stable storage conditions (e.g., desiccated, −20°C) .

Q. How can computational methods predict interactions between this compound and biological targets (e.g., enzymes)?

  • Methodological Guidance :

  • Molecular Docking : Use AutoDock Vina to model binding to sulfotransferases or cytochrome P450 enzymes, focusing on sulfonyl and ethanol moieties as interaction hotspots .
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess dynamic binding behavior and identify key residues for mutagenesis studies .

Contradictions and Future Directions

Q. How do conflicting reports on synthetic yields guide protocol refinement?

  • Analysis : Variations in reported yields (e.g., 60–85%) may stem from differences in catalyst loading or solvent purity. Systematic DOE (design of experiments) approaches can identify critical parameters (e.g., reaction time, temperature) .

Q. What unresolved questions warrant further investigation?

  • Research Gaps :

  • Biodegradation Pathways : Lack of data on environmental persistence necessitates OECD 301F tests to evaluate aerobic degradation .
  • Toxicity Profiling : Acute/chronic toxicity studies (OECD 423/452 guidelines) are needed to assess ecotoxicological risks .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.